molecular formula C11H14N4O2 B13451765 tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

Cat. No.: B13451765
M. Wt: 234.25 g/mol
InChI Key: ZLHXZJZTTSAUQQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a cyanopyrazine moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate typically involves the reaction of 5-cyanopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the pyrazine ring, where different substituents can replace the existing groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other carbamate derivatives .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .

Medicine: Its carbamate linkage is a common feature in many pharmaceutical agents, contributing to their stability and bioactivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-6-13-8(4-12)5-14-9/h5-6H,7H2,1-3H3,(H,15,16)

InChI Key

ZLHXZJZTTSAUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C#N

Origin of Product

United States

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